4-[(n-Hexyloxy)methyl]thiophenol
Description
4-[(n-Hexyloxy)methyl]thiophenol is an organosulfur compound featuring a thiophenol core (a benzene ring with a sulfhydryl (-SH) group) substituted at the para-position with a hexyloxymethyl moiety. The hexyloxy chain (-O-C6H13) is linked via a methylene (-CH2-) group, imparting distinct hydrophobic and electronic properties. This structure combines the reactivity of the thiol group with the solubility-enhancing effects of the alkoxy chain, making it relevant in materials science, supramolecular chemistry, and organic synthesis.
The hexyloxy chain likely enhances thermal stability and phase transitions, as observed in similar alkoxy-substituted polymers .
Properties
IUPAC Name |
4-(hexoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-2-3-4-5-10-14-11-12-6-8-13(15)9-7-12/h6-9,15H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHNNEQYIRNMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=CC=C(C=C1)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(n-Hexyloxy)methyl]thiophenol can be achieved through several methods. One common approach involves the reaction of 4-chloromethylthiophenol with n-hexanol in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(n-Hexyloxy)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted thiophenols depending on the electrophile used.
Scientific Research Applications
4-[(n-Hexyloxy)methyl]thiophenol has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving thiol-containing enzymes and proteins.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(n-Hexyloxy)methyl]thiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. The n-hexyloxy group may influence the compound’s solubility and membrane permeability, affecting its distribution within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 4-[(n-Hexyloxy)methyl]thiophenol with structurally analogous thiophenol and phenol derivatives:
Physicochemical Properties
- Solubility: The hexyloxy chain in this compound enhances solubility in nonpolar solvents compared to shorter-chain analogs (e.g., 4-methylthiophenol). This aligns with trends observed in alkoxy-substituted poly(p-phenylenevinylene) derivatives, where longer chains improve processability in organic solvents .
- Acidity: The thiol group (-SH) is less acidic than phenol (-OH) but more reactive toward electrophiles. Substituents like hexyloxymethyl (electron-donating) slightly reduce thiol acidity compared to electron-withdrawing groups (e.g., -NO2 in 4-nitrophenol).
- Thermal Behavior : Alkoxy-substituted compounds often exhibit lower melting points and broader mesophase ranges. For example, supramolecular complexes with hexyloxy chains (e.g., A6/B10) display enantiotropic smectic phases up to 150°C , suggesting similar thermal stability for the target compound.
Functional Comparisons
- Liquid Crystalline Potential: Unlike 4-(3,4-dimethylphenyl)thiophenol, which lacks flexible chains, the hexyloxy group in the target compound may promote liquid crystalline behavior via intermolecular H-bonding, as seen in SMHBCs (supramolecular hydrogen-bonded complexes).
- Synthetic Utility: The thiol group enables applications in polymer doping (e.g., FeCl3-doped polythiophenes) and gold nanoparticle functionalization, whereas nitro- or ethoxy-substituted analogs are prioritized for optical materials.
Biological Activity
4-[(n-Hexyloxy)methyl]thiophenol, a compound characterized by a thiophenol structure substituted with a hexyloxy group, has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄OS
- Molecular Weight : 194.30 g/mol
The compound features a thiol group that is known for its reactivity and ability to form disulfide bonds, which are crucial in biological systems.
Antioxidant Properties
Research indicates that thiophenol derivatives exhibit significant antioxidant activity. The presence of the thiol group allows for the donation of hydrogen atoms to free radicals, thereby neutralizing oxidative stress. A study demonstrated that compounds with similar structures reduced oxidative damage in cellular models, suggesting that this compound may possess comparable effects.
| Study | Findings |
|---|---|
| Demonstrated antioxidant activity in thiophenol derivatives. | |
| Highlighted the role of thiols in reducing reactive oxygen species (ROS). |
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored in various studies. It has shown efficacy against several bacterial strains, indicating its possible use as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that this compound could be developed into a therapeutic agent against infections caused by these pathogens.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. Thiophenols have been shown to interact with enzymes involved in metabolic pathways. For instance, studies on similar compounds indicate that they can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
The biological activity of this compound can be attributed to several mechanisms:
- Redox Reactions : The thiol group can undergo oxidation-reduction reactions, modulating the redox state within cells.
- Enzyme Interaction : By binding to enzyme active sites, it can alter enzyme function and subsequently affect metabolic pathways.
- Cell Membrane Interaction : The hexyloxy group may enhance lipophilicity, allowing better penetration through cell membranes and influencing cellular signaling pathways.
Case Studies
- Antioxidant Study : A systematic investigation into various thiophenols revealed that those with longer alkyl chains exhibited enhanced antioxidant properties due to increased hydrophobic interactions with cell membranes.
- Antimicrobial Evaluation : In vitro studies showed that derivatives like this compound had lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics against resistant bacterial strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
